molecular formula C18H12BrNS B1585131 10-(4-bromophenyl)-10H-phenothiazine CAS No. 63524-03-8

10-(4-bromophenyl)-10H-phenothiazine

Cat. No.: B1585131
CAS No.: 63524-03-8
M. Wt: 354.3 g/mol
InChI Key: KOLVTMISRQOMPW-UHFFFAOYSA-N
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Description

The compound 10-(4-bromophenyl)-10H-phenothiazine is a derivative of phenothiazine (B1677639), a sulfur and nitrogen-containing tricyclic heterocyclic system. Its structure is characterized by a phenothiazine core with a 4-bromophenyl group attached to the nitrogen atom at position 10. This specific structural arrangement has positioned the molecule as a subject of significant interest in various fields of chemical research.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 63524-03-8 chemicalbook.com
Molecular Formula C₁₈H₁₂BrNS
Molecular Weight 354.26 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(4-bromophenyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNS/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLVTMISRQOMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348574
Record name 10-(4-bromophenyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63524-03-8
Record name 10-(4-bromophenyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 10-(4-bromophenyl)-10H-phenothiazine

The formation of the C-N bond between the phenothiazine (B1677639) nitrogen and the 4-bromophenyl group is the key step in the synthesis of the title compound. The two most prominent and effective methods for achieving this transformation are the copper-catalyzed Ullmann-type coupling and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann reaction, a classic method for forming carbon-heteroatom bonds, is a reliable route for the N-arylation of phenothiazine. nih.gov The synthesis of this compound via this method typically involves the reaction of 10H-phenothiazine with an activated aryl halide, such as 1-bromo-4-iodobenzene, in the presence of a copper catalyst. diva-portal.org The greater reactivity of the carbon-iodine bond ensures that the coupling occurs selectively at that position.

The reaction is generally conducted at elevated temperatures, often under reflux, using a copper salt like copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as the catalyst. diva-portal.org A base, such as potassium carbonate (K₂CO₃), is required to facilitate the reaction. diva-portal.org While effective, traditional Ullmann conditions can be harsh, sometimes requiring temperatures over 200°C, which has led to the development of modern, ligand-assisted protocols that proceed under milder conditions. nih.govorganic-chemistry.org

Table 1: Example of Ullmann-Type Synthesis Conditions

Reactant 1 Reactant 2 Catalyst Base Solvent Temperature

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the synthesis of C-N bonds, often providing higher yields and tolerating a broader range of functional groups under milder conditions than the Ullmann reaction. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction is a preferred method for synthesizing a wide array of N-aryl phenothiazines. rsc.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The synthesis of this compound proceeds by coupling 10H-phenothiazine with 1,4-dibromobenzene (B42075) or 4-bromobenzene using a palladium catalyst system. rsc.orgnih.gov This system consists of a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., (t-Bu)₃PHBF₄). chemicalbook.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. For both Ullmann and Buchwald-Hartwig reactions, the choice of catalyst, ligand, base, solvent, and temperature are key variables.

In Ullmann reactions , modern developments include the use of ligands, such as diamines or amino acids, which can chelate to the copper center, increasing its catalytic activity and allowing for lower reaction temperatures. nih.gov The choice of the aryl halide is also important; aryl iodides are generally more reactive than aryl bromides. nih.gov

For Buchwald-Hartwig amination , the selection of the phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos and t-BuXPhos, have been developed to improve reaction efficiency, particularly for less reactive aryl bromides. wikipedia.orgnih.gov The choice of base (e.g., sodium tert-butoxide, potassium tert-butoxide, cesium carbonate) and solvent (e.g., toluene (B28343), dioxane) can significantly impact reaction rates and yields. nih.govresearchgate.net For instance, the combination of Pd₂(dba)₃, (t-Bu)₃PHBF₄, and KOt-Bu in toluene has been shown to be an effective system. chemicalbook.com

Table 2: Comparison of Synthetic Parameters for C-N Coupling

Parameter Ullmann-Type Reaction Buchwald-Hartwig Amination
Catalyst Copper salts (e.g., CuI, CuSO₄) nih.govorganic-chemistry.org Palladium complexes (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) wikipedia.orgnih.gov
Ligand Often none (classic) or diamines, diketones (modern) nih.gov Bulky phosphines (e.g., XPhos, BINAP, DPPF) wikipedia.orgnih.gov
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) nih.govdiva-portal.org Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu) chemicalbook.com
Solvent High-boiling polar solvents (e.g., DMF, Toluene) Aprotic solvents (e.g., Toluene, Dioxane) nih.govchemicalbook.com

| Temperature | High (often >150°C) nih.gov | Moderate to high (e.g., 100°C) nih.gov |

The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the N-S axis. mdpi.com The introduction of a substituent at the N-10 position, such as the 4-bromophenyl group, influences this conformation. N-aryl phenothiazines can exist in two main conformational states: intra (also referred to as quasi-axial) and extra (quasi-equatorial), depending on the orientation of the N-aryl ring relative to the phenothiazine core. rsc.org

The electronic nature of the substituent on the N-aryl ring plays a significant role in determining the preferred conformation. rsc.org Electron-withdrawing substituents, like the bromo group on the phenyl ring in this compound, tend to favor the extra conformation in the electronic ground state. rsc.org This stereochemical preference can, in turn, influence the compound's electronic properties, crystal packing, and biological interactions. The synthesis itself does not typically create stereocenters in the classical sense, but the resulting conformational properties are a key stereochemical feature of the molecule.

Functionalization and Derivatization Strategies for the Compound

The this compound molecule offers multiple sites for further chemical modification. The bromine atom on the phenyl ring can be used in cross-coupling reactions, while the sulfur atom of the phenothiazine core is susceptible to oxidation.

The sulfur atom in the phenothiazine ring can be readily oxidized to form the corresponding 5-oxide (sulfoxide) and 5,5-dioxide (sulfone) derivatives. rsc.org This transformation significantly alters the electronic properties and geometry of the molecule. The oxidation converts the folded phenothiazine structure into a more planar conformation, especially in the sulfone derivative.

The oxidation is typically achieved using common oxidizing agents. The extent of oxidation can be controlled by the choice of reagent and reaction conditions. For example, treatment with 30% hydrogen peroxide in a solvent like glacial acetic acid can lead to the formation of the sulfone. researchgate.netorganic-chemistry.org Milder conditions or different oxidants can be used to selectively stop the reaction at the sulfoxide (B87167) stage. organic-chemistry.orgorganic-chemistry.org The formation of these oxidized derivatives is an important strategy for tuning the photophysical and electronic properties of phenothiazine-based materials. rsc.org

Table 3: Common Oxidizing Agents for Sulfide to Sulfone/Sulfoxide Conversion

Oxidizing Agent Target Product Reference
Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid Sulfone researchgate.net
m-Chloroperbenzoic acid (m-CPBA) Sulfoxide/Sulfone organic-chemistry.org
Ceric Ammonium Nitrate (CAN) / NaBrO₃ Sulfoxide organic-chemistry.org

Selective Reduction of the Bromophenyl Moiety

The bromine atom on the phenyl group of this compound serves as a handle for modification, but its removal to generate the parent 10-phenyl-10H-phenothiazine is also a synthetically relevant transformation. This reduction must be selective to avoid altering the phenothiazine core.

Catalytic hydrogenation is a well-established method for the reductive dehalogenation of aryl halides. mdpi.com Specifically, the use of palladium on carbon (Pd/C) as a catalyst is effective for this purpose. Aryl bromides can be selectively reduced under neutral conditions using this method, often in the presence of other functional groups that remain unaffected. mdpi.com For the conversion of this compound to 10-phenyl-10H-phenothiazine, catalytic transfer hydrogenation represents a viable approach. This process typically involves a hydrogen donor, such as hydrazine (B178648) hydrate, in combination with a Pd/C catalyst. nih.govorganic-chemistry.orgnih.gov This method is known for its high selectivity in reducing aryl halides without affecting other reducible parts of a molecule. nih.govresearchgate.net

Table 1: Representative Conditions for Selective Reduction

Reaction Substrate Reagents & Catalyst Solvent Conditions Product
Hydrodebromination This compound Hydrazine hydrate, 5-10% Pd/C Alcohol (e.g., Methanol, Ethanol) Room temperature to 80 °C 10-Phenyl-10H-phenothiazine

Cross-Coupling Reactions at the Bromine Atom for Further Elaboration

The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This allows for the attachment of a wide variety of substituents, significantly expanding the chemical diversity of the phenothiazine derivatives. The Suzuki, Sonogashira, and Negishi reactions are powerful tools for this purpose.

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid. mdpi.comlibretexts.org In the case of this compound, the carbon-bromine bond can be coupled with various arylboronic acids. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.netmdpi.com The choice of base and solvent is crucial for achieving high yields. researchgate.netmdpi.com

Table 2: Representative Conditions for Suzuki Coupling

Substrate Coupling Partner Catalyst Base Solvent Conditions
This compound Arylboronic acid Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand K₃PO₄ or Cs₂CO₃ 1,4-Dioxane or Toluene 70-110 °C, Inert atmosphere

Sonogashira Reaction

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing an arylethyne derivative. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.orgnih.gov The reaction can be performed under mild conditions, often at room temperature. libretexts.orgwikipedia.org Applying this to this compound allows for the introduction of various alkynyl groups.

Table 3: Representative Conditions for Sonogashira Coupling

Substrate Coupling Partner Catalyst System Base Solvent Conditions
This compound Terminal alkyne Pd(PPh₃)₂Cl₂ / CuI Amine (e.g., Et₃N, i-Pr₂NH) THF or DMF Room Temperature, Inert atmosphere

Negishi Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to form sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds. wikipedia.org For this compound, coupling with an organozinc reagent (e.g., arylzinc or alkylzinc) provides another effective route for functionalization at the 4-position of the phenyl ring. Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility. wikipedia.org

Table 4: Representative Conditions for Negishi Coupling

Substrate Coupling Partner Catalyst Solvent Conditions
This compound Organozinc halide (R-ZnX) Pd(PPh₃)₄ or Ni(acac)₂ THF or DMF Room Temperature to 70 °C, Inert atmosphere

Electrophilic Aromatic Substitution on the Phenothiazine Core

Beyond modifications at the bromophenyl group, the phenothiazine core itself is susceptible to electrophilic aromatic substitution. The electron-rich nature of the phenothiazine ring system directs electrophiles primarily to the 3 and 7 positions.

A key example of this reactivity is the further bromination of this compound. This reaction can be achieved with high selectivity using N-bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org The reaction proceeds smoothly in a solvent such as tetrahydrofuran (B95107) (THF) to yield 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine. nih.gov This transformation is highly efficient, with reported yields as high as 81%. The resulting dibrominated product can then serve as a substrate for further cross-coupling reactions at the 3 and 7 positions.

Table 5: Conditions for Electrophilic Bromination

Substrate Reagent Solvent Conditions Product Yield
This compound N-Bromosuccinimide (NBS) Tetrahydrofuran (THF) 0–5 °C to Room Temp, 8 hours 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine 81%

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the molecular connectivity and environment of each atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides precise information about the chemical environment, number, and connectivity of protons in a molecule. In a study using a 500 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the ¹H NMR spectrum of 10-(4-bromophenyl)-10H-phenothiazine displayed distinct signals corresponding to the protons of the phenothiazine (B1677639) core and the N-substituted bromophenyl ring. chemicalbook.com

The protons on the 4-bromophenyl group appear as two doublets, a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. A doublet at δ 7.76 ppm (J = 8.5 Hz) corresponds to the two protons ortho to the bromine atom, while the doublet at δ 7.32 ppm (J = 8.5 Hz) is assigned to the two protons meta to the bromine atom (and ortho to the point of attachment to the phenothiazine nitrogen). chemicalbook.com

The protons of the phenothiazine moiety are more complex due to the folded "butterfly" conformation of the heterocyclic ring. nih.gov The spectrum shows a doublet of doublets at δ 7.15 ppm (J = 7.4, 1.6 Hz), a complex multiplet (reported as a doublet of doublets) at δ 6.96 ppm, and a doublet at δ 6.36 ppm (J = 8.0 Hz). chemicalbook.com These signals represent the eight protons of the two benzo groups of the phenothiazine core. chemicalbook.com Generally, protons on the phenothiazine ring of such derivatives are observed between δ 6.98–7.26 ppm. rsc.org

Interactive Table: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 500 MHz. chemicalbook.com

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.76 d 8.5 2H Protons on bromophenyl ring (ortho to Br)
7.32 d 8.5 2H Protons on bromophenyl ring (meta to Br)
7.15 dd 7.4, 1.6 2H Phenothiazine protons
6.96 dd 16.4, 8.8 4H Phenothiazine protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

While specific experimental ¹³C NMR data for this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on the parent phenothiazine and general substituent effects. The spectrum would show 10 distinct signals for the 18 carbon atoms due to the molecule's C₂ symmetry axis bisecting the S-N axis in an idealized conformation.

The carbon atoms of the aromatic rings are expected to resonate in the typical downfield region of δ 115–150 ppm. compoundchem.comoregonstate.edu For the parent phenothiazine, signals appear around δ 115, 122, 126, and 144 ppm. chemicalbook.com In the target molecule, the carbons of the phenothiazine core bonded to nitrogen and sulfur (C4a, C5a, C9a, C10a) would be found at the lower field end of this range, around δ 140-145 ppm. The carbon atom of the bromophenyl ring directly bonded to the bromine atom (C-Br) would exhibit a signal around δ 120-125 ppm, while the carbon bonded to the nitrogen (C-N) would be further downfield. The remaining protonated aromatic carbons would appear between approximately δ 115 and δ 135 ppm. compoundchem.comoregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nih.gov For this compound, COSY would show cross-peaks between adjacent protons on the phenothiazine rings, confirming their connectivity. It would also show a correlation between the ortho and meta protons on the 4-bromophenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It allows for the definitive assignment of each protonated carbon atom by linking the known ¹H NMR assignments to the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound. rsc.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with high confidence. The molecular formula of this compound is C₁₈H₁₂BrNS. nih.gov HR-MS analysis would be expected to show a protonated molecular ion [M+H]⁺ with an exact mass that matches the theoretical calculation. For other phenothiazine derivatives, HRMS data has been used to confirm calculated exact masses to within a very small margin of error (e.g., calculated: 343.1263; found: 343.1258). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Data Table: Theoretical HR-MS Data

Ion Formula Isotope Calculated Mass (Da)
[C₁₈H₁₂⁷⁹BrNS]⁺ ⁷⁹Br 353.9928

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, thermally labile molecules like phenothiazine derivatives. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source. compoundchem.com The observation of an ion cluster around m/z 354 and 356 would strongly suggest the presence of the target compound.

By inducing fragmentation within the mass spectrometer (MS/MS), characteristic fragmentation patterns can be observed, which provide further structural information. While specific fragmentation pathways for this compound are not detailed in the searched literature, plausible fragmentation could involve the cleavage of the N-C bond connecting the phenyl ring to the phenothiazine core or the loss of the bromine atom.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The analysis of these bands allows for the confirmation of the compound's molecular structure.

The FT-IR spectrum exhibits several key absorptions. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ range. Specifically, bands around 1595 cm⁻¹ and 1574 cm⁻¹ can be attributed to the in-phase and out-of-phase ring breathing modes of the phenothiazine core, respectively. researchgate.net Further C=C stretching vibrations of the aromatic rings are observed near 1474 cm⁻¹ and 1445 cm⁻¹. researchgate.net

The presence of the C-N-C and C-S-C linkages within the central phenothiazine ring is also confirmed by characteristic vibrational modes. The symmetric C-N-C stretching vibration is typically assigned to a band around 1243 cm⁻¹. researchgate.net The C-S-C symmetric stretching mode is expected to appear in the region of 1080-1096 cm⁻¹. researchgate.net The C-Br stretching vibration of the bromophenyl group is anticipated at lower frequencies, typically in the range of 600-500 cm⁻¹.

A comprehensive assignment of the principal vibrational bands is presented in the table below.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3050Aromatic C-H StretchAr-H
~1590C=C Aromatic Ring StretchAromatic Ring
~1470C=C Aromatic Ring StretchAromatic Ring
~1310C-N StretchTertiary Amine
~1240Symmetric C-N-C StretchPhenothiazine Core
~1090Symmetric C-S-C StretchPhenothiazine Core
~820Out-of-plane C-H Bendp-disubstituted Benzene
~750Out-of-plane C-H Bendo-disubstituted Benzene
~550C-Br StretchAryl Bromide

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The central six-membered thiazine (B8601807) ring adopts a boat conformation. The folding angle between the two benzene rings of the phenothiazine core is a key parameter of this butterfly conformation and is typically in the range of 130° to 160°, depending on the substituent at the N-10 position. For instance, in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, this angle is 153.87(7)°. nih.gov The nitrogen atom of the phenothiazine is pyramidal, and the substituent at this position can be either in a pseudo-axial or pseudo-equatorial orientation.

The bond lengths and angles within the phenothiazine core are expected to be consistent with those of other N-substituted phenothiazines. The C-S bond lengths are typically around 1.77 Å, and the C-N bond lengths are approximately 1.40 Å. The C-S-C bond angle is generally in the range of 97-100°, while the C-N-C bond angle is typically around 116-120°. The bond lengths within the phenyl rings will show typical aromatic character (around 1.39 Å), and the C-Br bond length in the 4-bromophenyl group is expected to be approximately 1.90 Å. The table below summarizes the expected bond parameters.

ParameterExpected Value
Bond Lengths (Å)
C-S~1.77
C-N~1.40
C-C (aromatic)~1.39
C-Br~1.90
Bond Angles (°) **
C-S-C97-100
C-N-C116-120
Dihedral Angles (°) **
Phenothiazine Fold Angle130-160

The crystal packing of this compound will be governed by a combination of intermolecular forces, including van der Waals interactions, and potentially weaker C-H···π and halogen bonding interactions.

The non-planar butterfly shape of the phenothiazine core will influence how the molecules pack in the crystal lattice. The packing is likely to be a herringbone or a layered arrangement to accommodate the bulky substituents and the folded nature of the phenothiazine system.

Close contacts between molecules will be indicative of specific intermolecular interactions. C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule, are common in the crystal structures of aromatic compounds and are expected to play a role in the packing of this compound.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair on the sulfur or nitrogen atom, or the π-electrons of an aromatic ring. These interactions, if present, would contribute significantly to the stability of the crystal lattice. The analysis of short intermolecular Br···S, Br···N, or Br···C contacts would be necessary to confirm the presence and nature of any halogen bonding.

Applications in Advanced Materials and Photochemistry

Organic Electronics and Optoelectronic Materials

Phenothiazine (B1677639) and its derivatives are widely recognized for their electron-rich nature, low oxidation potential, and ability to form stable radical cations, making them excellent candidates for optoelectronic applications. researchgate.net

Hole Transport Materials (HTMs) are essential components in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite light-absorbing layer to the electrode. nih.govmdpi.com An ideal HTM should have a Highest Occupied Molecular Orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite to ensure efficient hole injection. mdpi.comacs.org Additionally, high hole mobility and good thermal stability are crucial for achieving high power conversion efficiency (PCE) and long-term device stability. acs.orgnih.gov

Phenothiazine (PTZ) has emerged as a promising core for designing novel HTMs due to its strong electron-donating ability and relative low cost compared to commonly used materials like spiro-OMeTAD. nih.govresearchgate.net The introduction of a 4-bromophenyl group at the 10-position of the phenothiazine core, as in 10-(4-bromophenyl)-10H-phenothiazine, modulates the electronic properties of the molecule. The bromine atom acts as an electron-withdrawing group, which can influence the HOMO level and potentially improve the stability of the material in photocatalytic applications. Molecular engineering of the PTZ core allows for the development of HTMs with tailored properties, aiming to enhance the performance of perovskite solar cells. researchgate.net Research has demonstrated that various PTZ-based HTMs can achieve high PCEs, sometimes exceeding those of devices using the standard spiro-OMeTAD. nih.gov

Table 1: Performance of Selected Phenothiazine-Based Hole Transport Materials in Perovskite Solar Cells

HTM Hole Mobility (cm² V⁻¹ s⁻¹) HOMO Level (eV) PCE (%)
Z28 6.18 × 10⁻⁵ - 17.77
Z30 6.70 × 10⁻⁵ - 19.17
BDT-PTZ 9.8 × 10⁻⁵ - -
HZ2 4.80 × 10⁻⁴ - -
SFX-PT1 >2.0 × 10⁻⁴ - -

This table presents data for various phenothiazine derivatives to illustrate their potential as HTMs. Data sourced from multiple studies. acs.orgnih.gov

In the field of Organic Light-Emitting Diodes (OLEDs), materials capable of exhibiting Thermally Activated Delayed Fluorescence (TADF) have enabled efficiencies approaching 100% internal quantum efficiency. These materials typically possess a donor-acceptor (D-A) structure. nih.gov The phenothiazine moiety is a potent electron donor and is frequently incorporated into D-A molecules for optoelectronic applications. researchgate.net When paired with an electron-acceptor unit, derivatives like this compound can form compounds with significant intramolecular charge transfer (ICT) character.

This D-A architecture is also fundamental to the design of materials that exhibit Aggregation-Induced Emission (AIE), another critical property for high-performance OLEDs. nih.govrsc.org A derivative, 10-phenyl-10H-phenothiazine 5,5-dioxide, has been used as a novel electron acceptor to construct materials that show both AIE and TADF properties, leading to highly efficient non-doped OLEDs. rsc.org The combination of the electron-rich phenothiazine core with various acceptor groups allows for the creation of robust luminescent materials suitable for advanced display and lighting technologies. nih.gov

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, including flexible displays and sensors. The performance of an OFET relies heavily on the charge-transporting capabilities of the organic semiconductor used in its active layer. Phenothiazine-based materials, known for their good charge carrier mobility, are attractive for this purpose. researchgate.net

Donor-acceptor conjugated polymers that incorporate phenothiazine derivatives have been successfully synthesized and used in the fabrication of OFETs. researchgate.net The inherent electron-donating nature of the phenothiazine unit facilitates p-type (hole) transport. The this compound structure can be integrated into larger polymer chains, where the phenothiazine units serve as charge transport sites. The optoelectronic properties of such polymers can be tuned by carefully selecting the co-monomer or "spacer" group, highlighting a flexible route to designing novel materials for organic electronics. manchester.ac.uk

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in a solution are induced to emit light intensely upon aggregation or in the solid state. nih.govrsc.org This property is highly desirable for applications in OLEDs, sensors, and bio-imaging, as it overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional luminophores. nih.gov

The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM). nih.gov Phenothiazine derivatives are well-suited for creating AIE-active materials. The tricyclic phenothiazine core has a characteristic butterfly-like, non-planar geometry. manchester.ac.uknih.gov In solution, the phenyl group at the nitrogen atom can rotate freely, and the "butterfly" wings of the phenothiazine core can flap, providing non-radiative pathways for the excited state to decay. In an aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative channels and opens up the radiative pathway, leading to strong fluorescence. nih.gov Studies on molecules containing phenothiazine (PTZ) as a donor group have confirmed that they can demonstrate both TADF and AIE characteristics. nih.gov Functionalized phenothiazine derivatives have been shown to exhibit AIE, making them a promising class of luminophores. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in synthetic organic chemistry, enabling the formation of complex molecules under mild conditions by using light to drive chemical reactions. sigmaaldrich.com This method relies on a photocatalyst that can absorb light and facilitate single-electron transfer (SET) processes. sigmaaldrich.com

N-Arylphenothiazines have been identified as potent organic photoredox catalysts due to their strong electron-donating properties and favorable electrochemical characteristics. beilstein-journals.org The compound this compound is synthesized for its potential in this field. diva-portal.org The general mechanism for a photoredox catalytic cycle involving a phenothiazine derivative as a photocatalyst (PC) starts with the absorption of light, promoting the catalyst to an excited state (PC*). beilstein-journals.orgnih.gov This excited state is a much stronger reductant than the ground state.

In a typical reductive quenching cycle, the excited photocatalyst (PC*) donates an electron to a substrate, forming a substrate radical anion and the phenothiazine radical cation (PC•+). beilstein-journals.orgnih.gov This reactive substrate intermediate then proceeds through subsequent chemical transformations to form the final product. The original photocatalyst is regenerated in a later step, completing the catalytic cycle. The redox potentials of N-phenylphenothiazine derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the N-phenyl ring, which allows for the optimization of the catalyst for specific chemical transformations. beilstein-journals.org For instance, these catalysts have been successfully used in reactions such as dehalogenations and the nucleophilic addition of alcohols to alkenes. beilstein-journals.orgdiva-portal.org

Table 2: Electrochemical and Photophysical Properties of Selected N-Phenylphenothiazine Derivatives

Compound Substituent on Phenyl Ring Eₚₐ¹ (V vs SCE) E₀₀ (eV) E* (PC•+/PC*) (V vs SCE)
1 -H 0.73 3.2 -2.5
2 4-F 0.77 3.1 -2.3
4 4-CF₃ 0.89 3.0 -2.1
5 4-CN 1.00 3.1 -2.1
10 4-N(CH₃)₂ 0.53 3.4 -2.9
11 4-N(n-Bu)₂ 0.49 3.4 -2.9

This table showcases how different substituents on the N-phenyl ring of phenothiazine modulate its redox potentials, which is crucial for its function in photoredox catalysis. Data from Beil et al. (2019). beilstein-journals.org

Development of this compound-based Photocatalysts

The phenothiazine scaffold is a potent photoredox catalyst, and this compound is no exception. Recent studies have highlighted its role as a photocatalyst in various organic reactions, where it can enhance reaction efficiencies under light irradiation . The photocatalytic activity stems from the ability of the phenothiazine core to absorb light and reach an excited state, from which it can mediate electron transfer processes.

Research has demonstrated the use of this compound as a photocatalyst for challenging organic transformations such as dehalogenation and pinacol (B44631) coupling, achieving moderate to high yields . In these reactions, the excited state of the photocatalyst initiates a single-electron transfer (SET) process, generating radical intermediates that then proceed to form the desired products. The presence of the bromine atom on the phenyl ring can influence the photophysical properties and stability of the photocatalyst, with derivatives like 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine showing enhanced stability in photocatalytic applications due to stronger electron-withdrawing effects .

Applications in Advanced Organic Synthesis (e.g., C-H Activation, Radical Reactions)

Beyond general photocatalysis, this compound and its derivatives are finding applications in more advanced organic synthesis, particularly in reactions involving radical intermediates. The ability of the phenothiazine core to engage in photoinduced electron transfer makes it an effective mediator for radical reactions .

One area of significant potential is in controlled radical polymerization. For instance, a related derivative, 10-(pyren-1-yl)-10H-phenothiazine (PPTh), has been successfully employed as an organic photocatalyst for metal-free atom transfer radical polymerization (ATRP) of various monomers, including 4-vinylpyridine (B31050) scielo.br. This suggests that this compound, with its similar phenothiazine core, could also be adapted for such controlled polymerization techniques, offering a pathway to well-defined polymers. These polymerizations proceed via a radical mechanism, where the photocatalyst reversibly activates and deactivates the growing polymer chain, allowing for control over molecular weight and dispersity.

While direct C-H activation using this compound as a catalyst is not yet widely reported, the broader class of phenothiazines is being explored in this area. The functionalization of the phenothiazine core itself often involves C-H activation, and its derivatives can serve as ligands or components in catalytic systems for such transformations. The bromine atom on the phenyl ring also provides a handle for further cross-coupling reactions, allowing for the synthesis of more complex molecules that can be used in various catalytic applications .

Electrochemical Research and Redox Systems

The electrochemical behavior of this compound is a key aspect of its utility in various applications, particularly those involving electron transfer processes.

Cyclic voltammetry (CV) is a powerful technique used to study the redox properties of this compound. The phenothiazine core is known to undergo reversible one-electron oxidation at relatively low potentials. For this compound, CV studies in acetonitrile (B52724) have revealed quasi-reversible oxidation peaks in the range of approximately +0.8 to +1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode . This oxidation corresponds to the formation of a stable radical cation centered on the phenothiazine's sulfur and nitrogen atoms .

The presence of the electron-withdrawing 4-bromophenyl group influences the oxidation potential. Compared to unsubstituted 10-phenylphenothiazine, the brominated derivative exhibits a slightly higher oxidation potential due to the inductive effect of the bromine atom, which makes the removal of an electron from the phenothiazine core more difficult.

Table 1: Redox Potentials of this compound and Related Compounds

CompoundOxidation Potential (V vs. Ag/AgCl)Notes
This compound~0.8–1.2 Quasi-reversible oxidation in acetonitrile.
10-PhenylphenothiazineNot specifiedThe parent compound for comparison.

Note: The exact potential can vary depending on the experimental conditions, such as the solvent, electrolyte, and reference electrode used.

The stability of the oxidized and reduced states of this compound is crucial for its application in redox-based systems. The oxidized state, the radical cation, is known to be remarkably stable, a characteristic feature of phenothiazine derivatives. This stability is attributed to the extensive delocalization of the unpaired electron and positive charge over the tricyclic phenothiazine framework and the N-phenyl group. The electron-withdrawing nature of the bromine atom in 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine has been shown to further enhance the stability of the oxidized state, which is beneficial for applications in photocatalysis .

The reduced state of this compound is less commonly studied. However, the compound can undergo reduction reactions, which may target the bromophenyl group. Under certain reducing conditions, the carbon-bromine bond can be cleaved to yield the corresponding phenyl-substituted phenothiazine . The stability of the reduced state would largely depend on the specific reaction conditions and the nature of the reducing agent employed.

The ability of this compound to form a stable and colored radical cation upon oxidation makes it a promising candidate for the development of electrochromic materials. Electrochromic materials are substances that change color in response to an electrical potential. The reversible oxidation of the phenothiazine core from a colorless or pale-yellow neutral state to a colored radical cation state is the fundamental principle behind its potential use in electrochromic devices.

While research on this compound for this specific application is emerging, studies on related phenothiazine derivatives have demonstrated their viability in electrochromic systems. For example, 3-ferrocenylethynyl-10-propyl-10H-phenothiazine has been used as an efficient counter ion in a viologen-based organic electrochromic device, significantly improving switching times and operational stability researchgate.net. This highlights the potential of the phenothiazine scaffold in creating efficient and stable electrochromic materials. The color of the oxidized state can be tuned by modifying the substituents on the phenothiazine core, offering a pathway to a range of electrochromic colors.

Building Blocks for Supramolecular and Polymeric Architectures

This compound serves as a versatile building block for the construction of more complex supramolecular and polymeric architectures . The presence of the bromine atom on the phenyl ring provides a reactive site for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions . These reactions allow for the covalent attachment of other molecular units, leading to the formation of larger, functional systems.

For example, the bromine atom can be readily substituted to create extended π-conjugated systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenothiazine unit acts as a strong electron donor, and by coupling it with electron-accepting moieties, donor-acceptor type materials with tailored electronic and photophysical properties can be synthesized.

Furthermore, the phenothiazine core can be incorporated into polymeric structures. As mentioned earlier, phenothiazine derivatives can act as photocatalysts for controlled radical polymerizations, and they can also be designed as monomers for polymerization reactions. The resulting polymers would possess the desirable electronic and redox properties of the phenothiazine unit, making them suitable for applications in sensors, charge-transporting layers, and smart materials. For instance, hyperbranched polymers have been synthesized via radical-based self-condensing vinyl polymerization, a technique that could potentially be adapted for phenothiazine-containing monomers mdpi.com.

Incorporation into Covalent-Organic Frameworks (COFs) for Tuned Optical and Nonlinear Optical Properties

Covalent-Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. The integration of specific molecular units, such as phenothiazine derivatives, allows for the precise engineering of their material properties. Phenothiazine is a particularly attractive building block due to its strong electron-donating nature and its redox activity.

Research into phenothiazine-based COFs has demonstrated their potential for applications in photocatalysis and nonlinear optics. rsc.orgrsc.org These COFs often exhibit low exciton (B1674681) binding energies, a crucial property that facilitates the efficient separation of light-induced excitons into free electrons and holes, thereby enhancing photocatalytic activity. rsc.orgrsc.orgresearchgate.net For instance, phenothiazine-based COFs have been successfully used as metal-free, heterogeneous photoinitiators for visible-light-induced radical polymerization. acs.org

The optical properties of these frameworks can be finely tuned. The incorporation of phenothiazine as a strong electron donor, often paired with an electron-acceptor linker, creates a donor-acceptor (D-A) structure. This design can significantly narrow the material's bandgap, extending its light absorption into the visible spectrum. rsc.orgacs.org For example, a phenothiazine-based COF (PTz-An-COF) was developed with a low bandgap of 1.92 eV and broad visible-light absorption. acs.org Another study reported four different phenothiazine-based COFs with optical bandgaps ranging from 2.09 eV to 2.55 eV. rsc.org

The ordered, π-stacked structure of COFs also makes them promising candidates for third-order nonlinear optical (NLO) materials. The NLO properties of phenothiazine-containing materials have been investigated, showing significant nonlinear absorption and refraction. researchgate.netnih.gov In one study, phenothiazine-based imine COF films demonstrated large nonlinear absorption coefficients (β) and nonlinear refractive indexes (n₂), highlighting their potential for all-optical switching and light modulation. researchgate.net

While direct incorporation of this compound into a COF has not been extensively detailed, its structure is well-suited for this purpose. The 4-bromophenyl group is electron-withdrawing, which would modulate the electron-donating strength of the phenothiazine core. This tuning of the electronic properties of the building block is a key strategy in engineering the bandgap and NLO response of the final COF material. The bromine atom also provides a site for potential post-synthetic modification, further expanding the functional possibilities.

Table 1: Optical Properties of Select Phenothiazine-Based COFs

COF Name Optical Bandgap (eV) Key Feature
PTz-An-COF 1.92 Broad visible-light absorption
PTz-BTA-COF 2.09 Narrowed bandgap from D-A structure
PTz-TPB-COF 2.29 Photoluminescent
OPTz-BTA-COF 2.55 Weak electron donor due to oxidation

Data sourced from multiple studies. rsc.orgacs.org

Monomers for Conductive Polymers and Self-Assembled Systems

The unique electronic characteristics of this compound make it an excellent monomer for the synthesis of conductive polymers and a foundational unit for creating ordered self-assembled systems. Phenothiazine derivatives are known to form stable radical cations, a property essential for charge transport in organic materials.

In the realm of conductive polymers, modifying established polymer backbones like polyaniline (PANI) with phenothiazine derivatives has been shown to enhance processability and electrochemical stability. digitellinc.com The introduction of phenothiazine units can tune the redox activity and morphology of the resulting polymer. digitellinc.com The 10-phenylphenothiazine structure, in particular, has been used as an effective organocatalyst for photo-induced, metal-free atom transfer radical polymerization (ATRP), demonstrating its utility in synthesizing well-defined polymers. scielo.br The this compound monomer, with its defined structure, can be polymerized or copolymerized to create materials with tailored electronic properties for applications such as electrochromic devices and sensors.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. They are critical components in organic electronics, particularly in devices like perovskite solar cells, where they act as hole-selective layers that improve charge extraction and passivate defects at the interface. rsc.orgarxiv.org Phenothiazine-based molecules have been designed specifically for this purpose. rsc.orgarxiv.org Studies have shown that the design of the phenothiazine molecule is crucial; for example, a novel phenothiazine-based SAM with thiophene (B33073) head groups (Th-2EPT) was shown to outperform standard materials by optimizing the interface with the perovskite layer, leading to record device efficiencies. arxiv.org The self-assembly process is driven by noncovalent interactions, such as π–π stacking between the aromatic phenothiazine cores. mdpi.com The structure of this compound, with its large, planar aromatic system, is conducive to forming such ordered, stacked assemblies, making it a promising candidate for high-performance SAMs.

Table 2: Performance of Phenothiazine-Based Self-Assembled Monolayers in Solar Cells

SAM Molecule Device Application Key Improvement
Th-2EPT Tin Perovskite Solar Cells Outperformed PEDOT, achieving 8.2% PCE
PTzBr Tin Perovskite Solar Cells Used as a building block for SAMs

Data sourced from recent studies on tin perovskite solar cells. rsc.orgarxiv.org

Design of Host-Guest Systems for Molecular Recognition (e.g., Cyclophane Associates)

Host-guest chemistry involves the creation of larger "host" molecules that have a cavity perfectly shaped and electronically tailored to bind smaller "guest" molecules or ions with high specificity. The phenothiazine scaffold is a privileged structure in this field, serving as a component in both hosts and guests. chemrxiv.orgnih.gov

A notable example is the development of calix[n]phenothiazines, which are macrocycles made of multiple phenothiazine units linked together. thieme-connect.de These molecules act as hosts and have demonstrated the ability to bind both cations and neutral guest molecules. thieme-connect.de The phenothiazine units provide a redox-active and fluorescent framework, allowing the binding event to be signaled by a change in optical or electronic properties. The N-substituent on the phenothiazine ring plays a critical role in defining the properties of the host's cavity. For N-arylphenothiazines, electron-withdrawing groups on the aryl ring can induce a significant bathochromic (red) shift in the emission spectrum, imparting a donor-acceptor character to the molecule that can be exploited for sensing. thieme-connect.de

In other systems, phenothiazine-substituted dendrimers have been designed as hosts that utilize their electron-rich peripheries to bind guest molecules through charge-transfer and π-π interactions. chemrxiv.org The binding strength in these systems can be substantial, with association constants in the range of 10³ to 10⁴ M⁻¹. chemrxiv.orgchemrxiv.org

Conversely, the phenothiazine structure itself has been identified as a high-affinity guest for cyclodextrin (B1172386) hosts. nih.gov This highlights the strong noncovalent interactions that the phenothiazine moiety can engage in. The this compound unit, when incorporated into a larger host structure like a cyclophane, would contribute its rigid, electron-rich surface to the binding cavity. The bromophenyl group would influence the electronic environment and steric accessibility of the cavity, allowing for the rational design of hosts that can selectively recognize specific guests. This capability is foundational for applications in chemical sensing, catalysis, and drug delivery systems. nih.govnih.gov

Future Research Directions and Innovative Methodologies for 10 4 Bromophenyl 10h Phenothiazine

The unique electronic and structural characteristics of 10-(4-bromophenyl)-10H-phenothiazine make it a compound of significant interest for advanced applications. Future research is poised to move beyond fundamental synthesis and characterization, venturing into innovative methodologies that promise to enhance its efficacy, sustainability, and application scope. These new frontiers focus on greener synthetic protocols, real-time reaction analysis, computational design, integration with nanotechnology, and rapid discovery techniques.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 10-(4-bromophenyl)-10H-phenothiazine?

  • Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions , such as Sonogashira coupling (for ethynyl derivatives) or Buchwald–Hartwig amination for aryl substitutions. For example, Sonogashira coupling between 10-ethynylphenothiazine and 4-bromoiodobenzene in THF with Pd(PPh₃)₄/CuI catalysis yields bromophenyl-substituted derivatives. Reaction optimization (e.g., solvent choice, catalyst loading) is critical due to low yields (~6.9% in some cases) caused by steric hindrance or competing side reactions .
  • Key Data :

ParameterValue
CatalystPd(PPh₃)₄, CuI
SolventTHF/TEA
Yield6.9–32% (varies by conditions)

Q. How is the crystal structure of this compound determined?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is standard for refinement. For example, related phenothiazine derivatives crystallize in triclinic systems (space group P1) with unit cell parameters a = 8.19 Å, b = 8.24 Å, c = 12.81 Å, and angles α/β/γ ≈ 81–82°. Hydrogen atoms are constrained to idealized positions, and thermal displacement parameters (Uiso) are refined using riding models .
  • Key Data :

Crystallographic ParameterValue
Space groupP1 (triclinic)
Rint0.021
R1 (F² > 2σ)0.037

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • Answer : ¹H/¹³C NMR and mass spectrometry (ESI±) confirm molecular identity. For example, ¹H NMR of 10-(4-bromophenyl) derivatives shows aromatic protons at δ 7.35–7.86 ppm (doublets for bromophenyl) and phenothiazine protons at δ 6.98–7.26 ppm. High-resolution MS (HR-MS) provides exact mass confirmation (e.g., [M+H]<sup>+</sup> = 503.0158 for a related antiproliferative derivative) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its redox properties?

  • Answer : The bromophenyl group enhances electron-withdrawing effects, shifting oxidation potentials. Cyclic voltammetry (CV) in acetonitrile reveals quasi-reversible oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) corresponding to phenothiazine’s sulfur/nitrogen centers. Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (e.g., ~3.2 eV) with experimentally observed charge-transfer transitions .
  • Key Data :

PropertyValue
Eox (V)0.82–1.15 (vs. Ag/AgCl)
HOMO-LUMO gap3.1–3.4 eV (DFT)

Q. What strategies address low yields in bromophenyl-substituted phenothiazine synthesis?

  • Answer : Microwave-assisted synthesis and high-pressure conditions reduce reaction times and improve yields. For example, microwave heating at 120°C for 15 minutes increases coupling efficiency by 20–30% compared to traditional reflux. Catalyst screening (e.g., Pd(OAc)₂/XPhos) also mitigates steric challenges .

Q. How does substitution at the 4-bromophenyl position affect biological activity?

  • Answer : Antiproliferative activity (e.g., against MCF-7 breast cancer cells) correlates with bromine’s electronegativity and π-π stacking interactions. Derivatives with triazole or trifluoromethyl groups show IC50 values <10 µM due to enhanced tubulin binding. SAR studies prioritize substituents at the para-position for optimal steric and electronic effects .
  • Key Data :

DerivativeIC50 (MCF-7)
9g (triazole)0.87 µM
Parent compound>10 µM

Data Contradiction Analysis

Q. Why do crystallographic R-factors vary across phenothiazine derivatives?

  • Answer : Discrepancies in R1 (e.g., 0.037–0.045) arise from data quality (e.g., crystal twinning) and refinement protocols . High-resolution datasets (θ > 25°) and anisotropic displacement modeling improve accuracy. SHELXL’s restraints for disordered bromine atoms also reduce overfitting .

Q. What explains divergent yields in Sonogashira coupling for bromophenyl-phenothiazines?

  • Answer : Competing homocoupling of ethynyl precursors or protodeboronation under basic conditions reduces yields. Adding catalytic CuI (5 mol%) and degassing solvents minimize side reactions. Low yields (~7%) in early studies reflect unoptimized Pd:ligand ratios .

Methodological Tools

  • Crystallography : SHELXL (refinement), ORTEP-3 (visualization) .
  • Spectroscopy : 400 MHz NMR (structural validation), HR-MS (exact mass).
  • Computational : Gaussian 16 (DFT), VASP (band structure analysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.